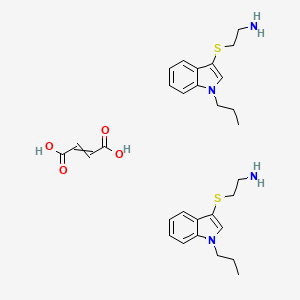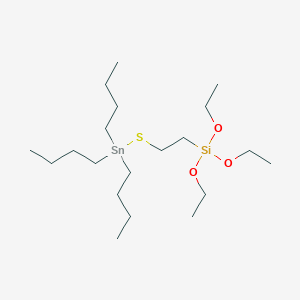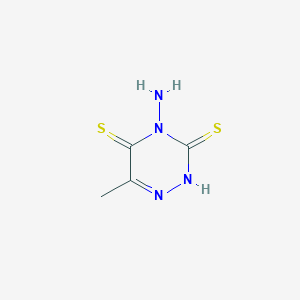![molecular formula C13H30OSi2 B14595025 {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane CAS No. 61077-57-4](/img/structure/B14595025.png)
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications . The compound’s structure includes an ethenyl group, which contributes to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrosilylation of alkenes with trimethylsilyl-protected alcohols. This reaction is often catalyzed by transition metals such as platinum or rhodium . The reaction conditions usually include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are often used as intermediates in the synthesis of more complex organosilicon compounds .
科学的研究の応用
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to modify drug molecules.
Industry: The compound is used in the production of advanced materials, such as silicone-based coatings and adhesives
作用機序
The mechanism of action of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen or silicon-carbon bonds, depending on the reaction conditions. The compound’s reactivity is largely influenced by the presence of the ethenyl group, which can participate in addition reactions .
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in cross-coupling reactions.
Trimethylsilyl ethyl ether: Used as a protecting group for alcohols
Uniqueness
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is unique due to its combination of ethenyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high stability .
特性
CAS番号 |
61077-57-4 |
|---|---|
分子式 |
C13H30OSi2 |
分子量 |
258.55 g/mol |
IUPAC名 |
trimethyl-[4-(trimethylsilylmethyl)hex-5-en-3-yloxy]silane |
InChI |
InChI=1S/C13H30OSi2/c1-9-12(11-15(3,4)5)13(10-2)14-16(6,7)8/h9,12-13H,1,10-11H2,2-8H3 |
InChIキー |
VXQVIOXVHUUYGF-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C[Si](C)(C)C)C=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


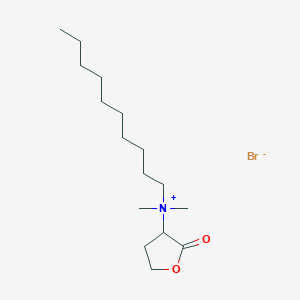

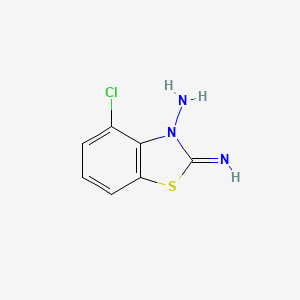
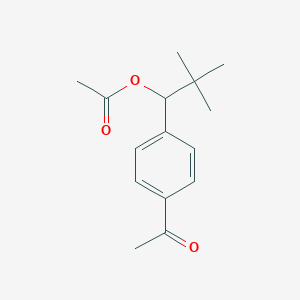
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
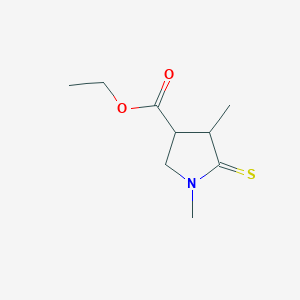
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
